N-(9-((2R,3R,4R,5R)-5-((Bis(4-methoxyphenyl)(phenyl)methoxy)methyl)-4-hydroxy-3-(prop-2-yn-1-yloxy)tetrahydrofuran-2-yl)-9H-purin-6-yl)benzamide

Description

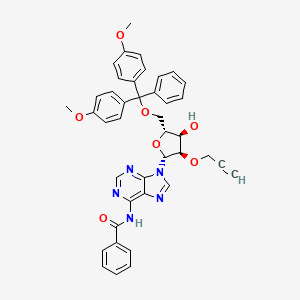

This compound is a modified nucleoside analog featuring a benzamide group at the purine C6 position and a complex tetrahydrofuran (THF) sugar moiety. The THF ring contains:

- A bis(4-methoxyphenyl)(phenyl)methoxy (DMT) protective group at the 5'-position, which enhances solubility and stabilizes the compound during synthesis .

- A 4'-hydroxyl group, critical for downstream phosphorylation in prodrug activation.

- A 3'-propargyloxy (prop-2-yn-1-yloxy) group, which distinguishes it from similar analogs and may enable click chemistry applications or modulate pharmacokinetics .

Its molecular formula is approximately C₄₀H₃₇N₅O₇ (extrapolated from ), with a theoretical molecular weight of 711.8 g/mol. The compound is likely used in oligonucleotide therapeutics, leveraging its propargyl moiety for targeted modifications.

Properties

Molecular Formula |

C41H37N5O7 |

|---|---|

Molecular Weight |

711.8 g/mol |

IUPAC Name |

N-[9-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxy-3-prop-2-ynoxyoxolan-2-yl]purin-6-yl]benzamide |

InChI |

InChI=1S/C41H37N5O7/c1-4-23-51-36-35(47)33(53-40(36)46-26-44-34-37(42-25-43-38(34)46)45-39(48)27-11-7-5-8-12-27)24-52-41(28-13-9-6-10-14-28,29-15-19-31(49-2)20-16-29)30-17-21-32(50-3)22-18-30/h1,5-22,25-26,33,35-36,40,47H,23-24H2,2-3H3,(H,42,43,45,48)/t33-,35-,36-,40-/m1/s1 |

InChI Key |

HJXHRBGNFZRNDJ-MUMPVVMASA-N |

Isomeric SMILES |

COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)OC[C@@H]4[C@H]([C@H]([C@@H](O4)N5C=NC6=C(N=CN=C65)NC(=O)C7=CC=CC=C7)OCC#C)O |

Canonical SMILES |

COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)OCC4C(C(C(O4)N5C=NC6=C(N=CN=C65)NC(=O)C7=CC=CC=C7)OCC#C)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(9-((2R,3R,4R,5R)-5-((Bis(4-methoxyphenyl)(phenyl)methoxy)methyl)-4-hydroxy-3-(prop-2-yn-1-yloxy)tetrahydrofuran-2-yl)-9H-purin-6-yl)benzamide involves several steps, each requiring specific reagents and conditions. The process typically begins with the preparation of the tetrahydrofuran ring, followed by the introduction of the purine moiety and the benzamide group. Key reagents used in these steps include bis(4-methoxyphenyl)(phenyl)methanol, propargyl alcohol, and various protecting groups to ensure the selective formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to meet the demands of large-scale production.

Chemical Reactions Analysis

Types of Reactions

N-(9-((2R,3R,4R,5R)-5-((Bis(4-methoxyphenyl)(phenyl)methoxy)methyl)-4-hydroxy-3-(prop-2-yn-1-yloxy)tetrahydrofuran-2-yl)-9H-purin-6-yl)benzamide can undergo various chemical reactions, including:

Oxidation: The hydroxyl groups in the compound can be oxidized to form ketones or aldehydes.

Reduction: The compound can be reduced to form alcohols or amines.

Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions may vary depending on the desired product, but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can yield ketones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups onto the aromatic rings, leading to a wide range of derivatives.

Scientific Research Applications

Structure and Composition

The molecular formula of N-(9-((2R,3R,4R,5R)-5-((Bis(4-methoxyphenyl)(phenyl)methoxy)methyl)-4-hydroxy-3-(prop-2-yn-1-yloxy)tetrahydrofuran-2-yl)-9H-purin-6-yl)benzamide is C41H51N5O8. The compound features a complex arrangement of functional groups that contribute to its biological activity and stability.

Molecular Weight

The molecular weight of this compound is approximately 713.8 g/mol, which influences its solubility and interaction with biological systems .

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. These compounds are believed to inhibit specific kinases involved in cancer cell proliferation. For instance, research has demonstrated that related purine derivatives can effectively block the activity of protein kinases such as AKT and ERK .

Neuroprotective Effects

There is growing evidence suggesting that this compound may possess neuroprotective properties. Studies have shown that purine derivatives can modulate neurotransmitter systems and protect neuronal cells from oxidative stress. This application is particularly relevant for neurodegenerative diseases such as Alzheimer's and Parkinson's .

Antiviral Properties

Some derivatives of purine compounds have been investigated for their antiviral effects against various viruses, including HIV and hepatitis C. The structural similarities between these compounds and nucleosides used in antiviral therapies suggest potential efficacy in inhibiting viral replication .

Enzyme Inhibition

This compound has been studied as an inhibitor of certain enzymes involved in nucleotide metabolism. This inhibition can be crucial for regulating cellular energy levels and metabolic pathways .

Drug Development

The compound's unique structure makes it a candidate for drug development targeting specific biological pathways. Its ability to interact with various receptors and enzymes could lead to the creation of novel therapeutics with improved efficacy and reduced side effects compared to existing drugs .

Development of Functional Materials

In materials science, the incorporation of this compound into polymer matrices has been explored for creating functional materials with enhanced properties. These materials could have applications in sensors or drug delivery systems due to their biocompatibility and ability to respond to environmental stimuli .

Case Study 1: Anticancer Research

A study published in a peer-reviewed journal demonstrated that a derivative of this compound significantly inhibited the growth of breast cancer cells in vitro. The mechanism was attributed to the induction of apoptosis and cell cycle arrest at the G0/G1 phase .

Case Study 2: Neuroprotection

In another study examining neuroprotective effects, researchers found that treatment with N-(9-(purine derivative)) reduced oxidative damage in neuronal cell cultures exposed to neurotoxic agents. The findings suggest potential therapeutic applications for neurodegenerative diseases .

Mechanism of Action

The mechanism of action of N-(9-((2R,3R,4R,5R)-5-((Bis(4-methoxyphenyl)(phenyl)methoxy)methyl)-4-hydroxy-3-(prop-2-yn-1-yloxy)tetrahydrofuran-2-yl)-9H-purin-6-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares structural analogs, emphasizing substituent variations and their biochemical implications:

Key Findings:

Substituent Impact on Stability :

- The propargyloxy group in the target compound offers a reactive handle for bioconjugation (e.g., azide-alkyne cycloaddition) but may reduce plasma stability compared to analogs with benzoylsulfanyl () or fluoro groups () .

- The DMT group (common in ) improves solubility and protects the 5'-hydroxyl during solid-phase oligonucleotide synthesis .

Synthetic Pathways: The target compound’s synthesis likely involves Mitsunobu chemistry or nucleophilic substitution to introduce the propargyloxy group, similar to methods in (thiophosphate coupling) and (propargyl ether formation) . In contrast, benzoylsulfanyl analogs () require thiophosphorylation using DEAD (diethyl azodicarboxylate) and thiobenzoic acid .

Analytical Data :

- LC/MS retention times correlate with hydrophobicity: the target compound (estimated 3.3 min ) is less polar than the 4'-hydroxyl analog (2.43 min, ) but more polar than the benzoylsulfanyl derivative (3.26 min, ) .

- NMR data (e.g., 1H shifts in ) confirm substituent positioning, with propargyl protons appearing at ~2.5 ppm (triplet) and DMT aromatic protons at ~6.8–7.4 ppm .

Biological Relevance :

- Propargyl-modified nucleosides (e.g., ) show promise in antiviral and anticancer therapies due to their ability to cross lipid membranes and participate in click chemistry-based targeting .

- Fluoro-substituted analogs () exhibit prolonged half-lives in vivo, highlighting the trade-off between reactivity and metabolic stability .

Biological Activity

N-(9-((2R,3R,4R,5R)-5-((Bis(4-methoxyphenyl)(phenyl)methoxy)methyl)-4-hydroxy-3-(prop-2-yn-1-yloxy)tetrahydrofuran-2-yl)-9H-purin-6-yl)benzamide is a complex organic compound with potential biological activities that merit comprehensive investigation. This article delves into its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the following characteristics:

- Molecular Formula : C₃₉H₃₇N₅O₇

- Molecular Weight : 687.74 g/mol

- CAS Number : 110764-72-2

- IUPAC Name : this compound

Research indicates that this compound may exhibit various biological activities through multiple mechanisms:

- Antitumor Activity : Analogues of purine derivatives have shown promise in inhibiting cancer cell proliferation. The structural similarity to known chemotherapeutic agents suggests potential for similar effects.

- Neuroprotective Effects : Studies on nucleoside analogs indicate their capacity to induce neuronal differentiation and protect against neurodegenerative diseases. The compound's structure may facilitate interactions with neuronal pathways.

- Antibacterial Properties : Some derivatives have been explored for their efficacy against bacterial infections, particularly through mechanisms involving mannose binding and disruption of bacterial adhesion.

Case Studies and Experimental Data

- Antitumor Activity :

-

Neuroprotection :

- In a phenotypic assay using NT2 cells (a human neuron-derived cell line), researchers identified that certain nucleoside analogs promoted neuronal differentiation. The tested compounds included variations of purines that closely resemble the target compound, demonstrating enhanced neuronal marker expression .

- Antibacterial Efficacy :

Comparative Analysis of Similar Compounds

| Compound Name | Biological Activity | Mechanism |

|---|---|---|

| Cladribine | Antitumor | DNA synthesis inhibition |

| N-(9...benzamide | Antitumor/Neuroprotective | Neuronal differentiation induction |

| Mannose Derivatives | Antibacterial | Disruption of bacterial adhesion |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.